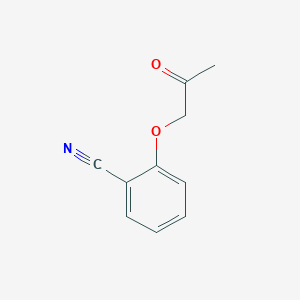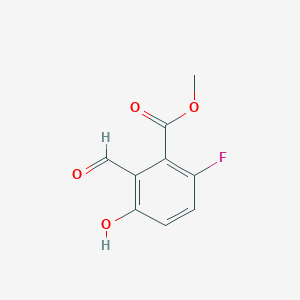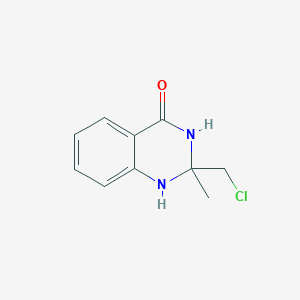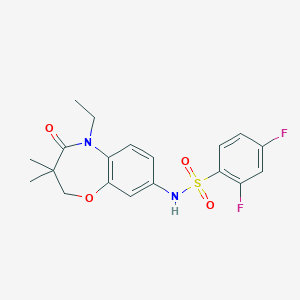![molecular formula C8H15NO B2771359 3-Oxabicyclo[3.3.1]nonan-9-amine CAS No. 1897868-98-2](/img/structure/B2771359.png)
3-Oxabicyclo[3.3.1]nonan-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxabicyclo[331]nonan-9-amine is a bicyclic amine compound with the molecular formula C8H15NO It is characterized by a unique structure that includes an oxabicyclo ring system, which contributes to its distinct chemical properties
Mechanism of Action
Target of Action
It’s known that the compound is a derivative of bicyclo[331]nonane, which has been studied for its intermolecular interactions .
Mode of Action
The exact mode of action of 3-Oxabicyclo[33It’s known that the compound’s structure, particularly the presence of unsaturation, significantly impacts its intermolecular interactions . The hydrogen bonds in the starting bicyclononane diene diol, and the weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives, were found significant for the overall structure .
Biochemical Pathways
The specific biochemical pathways affected by 3-Oxabicyclo[33It’s known that the compound’s structure can impact the formation of intermolecular networks .
Result of Action
The molecular and cellular effects of 3-Oxabicyclo[33The compound’s structure, particularly the presence of unsaturation, significantly impacts its intermolecular interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.3.1]nonan-9-amine typically involves multistep reactions starting from readily available precursors. One common method includes the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel, which yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines . These amines can then be further modified to introduce the oxabicyclo ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Fe(NO3)3·9H2O, 9-azabicyclo[3.3.1]nonan-N-oxyl
Reduction: Raney nickel, hydrogen gas
Substitution: Acetyl chloride, chloroacetyl chloride, maleic anhydride, succinic anhydride, benzaldehyde, thiophosgene
Major Products
Oxidation: Aldehydes and ketones
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines
Substitution: Amides, Schiff bases, isothiocyanates
Scientific Research Applications
3-Oxabicyclo[3.3.1]nonan-9-amine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but lacks the amine group, which significantly alters its chemical properties and reactivity.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane:
Uniqueness
3-Oxabicyclo[3.3.1]nonan-9-amine is unique due to the presence of both an oxabicyclo ring system and an amine group. This combination imparts distinct chemical properties, making it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
3-oxabicyclo[3.3.1]nonan-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8-6-2-1-3-7(8)5-10-4-6/h6-8H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZNLWVHQCNSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(C1)C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-FLUOROPHENYL)SULFANYL]-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}ACETAMIDE](/img/structure/B2771277.png)

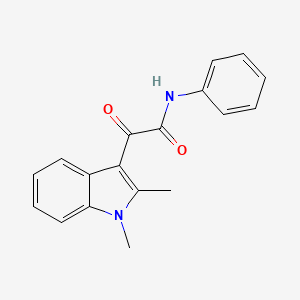
![N-(3-methylbutyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2771281.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine](/img/structure/B2771283.png)
![3-Methyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2771284.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)
![3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride](/img/structure/B2771288.png)

